molecular formula C7H13F3N2 B13108604 (1-(Trifluoromethyl)piperidin-4-yl)methanamine

(1-(Trifluoromethyl)piperidin-4-yl)methanamine

Cat. No.: B13108604
M. Wt: 182.19 g/mol
InChI Key: ZWYZCRFYNWTXEV-UHFFFAOYSA-N
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Description

(1-(Trifluoromethyl)piperidin-4-yl)methanamine is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Trifluoromethyl)piperidin-4-yl)methanamine typically involves the introduction of the trifluoromethyl group into the piperidine ring followed by the addition of the methanamine group. One common method involves the reaction of piperidine with trifluoromethyl iodide under basic conditions to introduce the trifluoromethyl group. This is followed by reductive amination with formaldehyde and ammonia or a suitable amine source to introduce the methanamine group.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: (1-(Trifluoromethyl)piperidin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form simpler amines or hydrocarbons.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may yield simpler amines.

Scientific Research Applications

(1-(Trifluoromethyl)piperidin-4-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential use in drug development, particularly for its pharmacological properties.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of (1-(Trifluoromethyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

    (1-(Trifluoromethyl)piperidin-4-yl)amine: Similar structure but lacks the methanamine group.

    (1-(Trifluoromethyl)piperidin-4-yl)methanol: Similar structure but has a hydroxyl group instead of an amine group.

Uniqueness: (1-(Trifluoromethyl)piperidin-4-yl)methanamine is unique due to the presence of both the trifluoromethyl and methanamine groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, while the methanamine group allows for versatile chemical modifications and interactions with biological targets.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H13F3N2

Molecular Weight

182.19 g/mol

IUPAC Name

[1-(trifluoromethyl)piperidin-4-yl]methanamine

InChI

InChI=1S/C7H13F3N2/c8-7(9,10)12-3-1-6(5-11)2-4-12/h6H,1-5,11H2

InChI Key

ZWYZCRFYNWTXEV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)C(F)(F)F

Origin of Product

United States

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